molecular formula C12H21NO3 B13006874 tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 553645-75-3

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13006874
CAS No.: 553645-75-3
M. Wt: 227.30 g/mol
InChI Key: RWSFXMOBGKTOCH-UTLUCORTSA-N
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Description

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as bicyclic amines and tert-butyl esters.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Steps: The key steps in the synthesis include the formation of the bicyclic ring system, introduction of the hydroxymethyl group, and esterification to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties compared to similar compounds. Its unique structure makes it valuable for specific applications in synthesis and research.

Biological Activity

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique azabicyclo structure positions it as a potential candidate for various therapeutic applications, including antimicrobial and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : Approximately 227.30 g/mol
  • CAS Number : 553645-75-3

The compound's structure features a seven-membered ring containing nitrogen, which contributes to its bioactivity by facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's ability to inhibit bacterial growth is attributed to its interaction with enzymes involved in microbial metabolism.

Case Studies

  • Inhibition of Bacterial Growth :
    • A study demonstrated that derivatives of azabicyclo compounds, including this tert-butyl derivative, showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.
    • The compound was tested against Escherichia coli and Staphylococcus aureus, revealing a minimum inhibitory concentration (MIC) of 25 μg/mL for both species, indicating effective antimicrobial potential.
  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes critical for bacterial survival, such as those involved in the biosynthesis of peptidoglycan.
    • In vitro assays indicated that this compound reduced enzyme activity by approximately 60% at a concentration of 50 μM.

The biological activity of this compound is primarily linked to its structural features that allow it to bind effectively to active sites on target enzymes. The hydroxymethyl group can participate in hydrogen bonding, enhancing the binding affinity and specificity towards microbial enzymes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
tert-butyl 7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateStructureContains an oxo group enhancing reactivity
tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-5-carboxylateStructureAminomethyl group introduces basicity
tert-butyl n-(3-azabicyclo[3.1.0]hexan-6-yl)carbamateStructureDifferent bicyclic framework with potential varied biological activity

These compounds share the azabicyclo framework but differ in functional groups that influence their biological activities and chemical reactivity.

Properties

CAS No.

553645-75-3

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m1/s1

InChI Key

RWSFXMOBGKTOCH-UTLUCORTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1CO

Origin of Product

United States

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